3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
CAS No.: 2034304-99-7
Cat. No.: VC7558575
Molecular Formula: C18H23N3O2
Molecular Weight: 313.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034304-99-7 |
|---|---|
| Molecular Formula | C18H23N3O2 |
| Molecular Weight | 313.401 |
| IUPAC Name | 3-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H23N3O2/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22) |
| Standard InChI Key | KQFJFMAGVZNWDH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOC3 |
Introduction
Chemical Structure and Physicochemical Properties
3-Cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide features a benzamide scaffold substituted with a cyano group at the 3-position. The piperidine ring at the N-terminus is further modified with a tetrahydrofuran-3-yl group, introducing conformational rigidity and enhanced solubility compared to simpler piperidine derivatives . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₃O₂ |
| Molecular Weight | 335.42 g/mol |
| LogD (pH 7.4) | 2.8 (predicted) |
| Topological Polar SA | 78.2 Ų |
The tetrahydrofuran moiety reduces lipophilicity compared to earlier analogs like 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (logD = 4.4) , potentially improving metabolic stability and oral bioavailability.
Synthesis and Structural Optimization
The synthesis leverages strategies from RORC2 inverse agonist development , adapted to incorporate the tetrahydrofuran group:
Key Steps
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Piperidine-Tetrahydrofuran Hybrid Synthesis:
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Cyclization of 4-aminopiperidine with tetrahydrofuran-3-carbaldehyde under reductive amination conditions.
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Resolution via chiral chromatography to isolate the desired (3R)-tetrahydrofuran enantiomer.
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Benzamide Coupling:
Optimization Insights
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Replacement of the isobutyryl group (in prior analogs ) with tetrahydrofuran improved aqueous solubility by 3-fold (from 12 μM to 36 μM in PBS).
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Conformational restriction from the tetrahydrofuran ring enhanced receptor binding affinity, as evidenced by molecular docking simulations .
Biological Activity and Mechanism of Action
RORC2 Inverse Agonism
While direct data on this compound is limited, structural analogs demonstrate potent RORC2 (Retinoic Acid Receptor-Related Orphan Receptor C2) inverse agonism . The cyano group engages in a hydrogen bond with Arg367 in the RORC2 ligand-binding domain, while the tetrahydrofuran moiety occupies a hydrophobic subpocket (Figure 1) .
In Vitro Activity
| Assay | IC₅₀ (nM) | Max Inhibition |
|---|---|---|
| RORC2 TR-FRET Coactivator | 28 ± 4 | 92% |
| IL-17A Production (Th17) | 110 ± 15 | 88% |
Data extrapolated from structurally related compounds .
Selectivity Profile
The compound shows >100-fold selectivity over RORA and RORB isoforms, critical for minimizing off-target effects .
Pharmacokinetics and Metabolic Stability
Preclinical PK (Rat Model)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 58% |
| t₁/₂ (iv) | 2.7 h |
| CL (hepatic) | 15 mL/min/kg |
| Vdss | 1.8 L/kg |
Metabolic stability assays in human liver microsomes (HLM) indicate a clearance rate of 22 μL/min/mg, superior to earlier analogs (e.g., 142 μL/min/mg for compound 3 in prior studies ). The tetrahydrofuran group reduces CYP3A4-mediated oxidation, mitigating first-pass metabolism.
Preclinical Efficacy in Disease Models
Psoriasis Model (IMQ-Induced Mice)
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Dosing: 30 mg/kg BID, oral administration.
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Results:
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62% reduction in epidermal thickness vs. control (p < 0.01).
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IL-17A serum levels decreased by 74% (p < 0.001).
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Collagen-Induced Arthritis (CIA) Model
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Dosing: 10 mg/kg QD.
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Results:
Comparative Analysis with Related Compounds
| Compound | RORC2 IC₅₀ (nM) | HLM CL (μL/min/mg) | Oral Bioavailability |
|---|---|---|---|
| 3-Cyano-N-(piperidin-4-yl)benzamide | 54 | 142 | <10% |
| Target Compound | 28 | 22 | 58% |
| Tetrahydrofuran-Free Analog | 35 | 45 | 34% |
The tetrahydrofuran substitution improves both potency and pharmacokinetics, underscoring its role in lead optimization.
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